molecular formula C16H14ClN5OS B2726598 N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286699-22-6

N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2726598
CAS No.: 1286699-22-6
M. Wt: 359.83
InChI Key: ANOWXFSSVAQIOL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[4,5-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases. This allows such compounds to often act as enzyme inhibitors or receptor antagonists . While specific biological data for this compound is not available, molecules containing the pyrimido[4,5-d]pyrimidine ring system and related N-(chloro-methylphenyl)acetamide substituents are frequently investigated for their potential in antiviral and anticancer research . The presence of the thioacetamide linker and chloro-methylphenyl group is common in compounds designed to interact with biological targets such as kinases . Researchers value this chemotype for its potential to modulate key cellular pathways. This product is intended for research applications, such as in vitro assay development and structure-activity relationship (SAR) studies to explore its physicochemical and biological properties. It is supplied with guaranteed purity and identity for reliable experimental results. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c1-9-3-4-11(17)5-13(9)22-14(23)7-24-16-12-6-18-10(2)21-15(12)19-8-20-16/h3-6,8H,7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOWXFSSVAQIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, a compound with the CAS number 1286699-22-6, is a member of the acetamide family with potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1286699-22-6
Molecular FormulaC₁₆H₁₄ClN₅OS
Molecular Weight359.8 g/mol

Structural Insights

The compound features a thioacetamide structure combined with a pyrimidine moiety, which is significant for its biological activity. The presence of chlorine and methyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant properties. For example, certain thioacetamides have been reported to scavenge free radicals effectively, indicating that this compound may also possess antioxidant capabilities. Studies show that structural modifications can significantly impact these properties, suggesting an area for further research .

Case Studies

  • Antimicrobial Testing : In a study involving various acetamide derivatives, compounds similar to this compound were tested against a range of bacterial strains. Results indicated that certain structural features contributed to enhanced activity against resistant strains of bacteria, highlighting the importance of the pyrimidine moiety in antimicrobial efficacy .
  • Antioxidant Evaluation : A comparative study assessed various thioacetamides for their antioxidant activities using DPPH radical scavenging assays. The results indicated that compounds with specific substituents exhibited significant antioxidant effects, suggesting that this compound could be evaluated similarly for its potential health benefits .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The following table summarizes key findings from related studies:

Structural FeatureEffect on Activity
Chlorine SubstituentIncreases lipophilicity and potential target interaction
Methyl GroupsMay enhance solubility and bioavailability
Thio GroupAssociated with improved antimicrobial properties

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound is being explored for its anticancer properties. Studies have shown that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, compounds containing a pyrimidine core have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. In vitro assays have indicated that these compounds can inhibit tumor growth by targeting specific enzymes involved in cell division and metabolism .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide. The study reported IC50 values ranging from 1.35 to 2.18 μM for potent analogs, indicating strong potential for further development as an antitubercular agent.

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications . The selectivity towards cancer cells while sparing normal cells highlights the compound's potential as a targeted therapy.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine core followed by functionalization to introduce the thio and acetamide groups. The proposed mechanism of action involves inhibition of key enzymes or pathways related to cell division and metabolism in pathogenic organisms, facilitated by the presence of sulfur and chlorine atoms which may enhance binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[4,5-d]pyrimidinyl Derivatives

The closest structural analog is N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide . Key differences include:

  • Substituent effects : The 5-chloro-2-methylphenyl group (electron-withdrawing Cl, steric CH₃) vs. 2,5-dimethoxyphenyl (electron-donating OCH₃). Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to chloro substituents.

Triazino[5,6-b]indolyl Thioacetamides

Compounds 23–27 from share the thioacetamide scaffold but replace the pyrimido-pyrimidine core with a triazino[5,6-b]indole system :

  • Substituent diversity: Derivatives include brominated (e.g., 25, 27) and phenoxy-substituted (e.g., 24) aryl groups. Bromine atoms may enhance halogen bonding in target proteins but increase molecular weight (~40–80 g/mol higher than the target compound).
  • Purity and yield : All compounds in this class report >95% purity, suggesting robust synthetic protocols.

Pyrido-Thieno-Pyrimidinone Derivatives

N-(7-Methyl-2-phenylamino-tetrahydro-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide (24) differs significantly:

  • Core structure: A fused pyrido-thieno-pyrimidinone system adds conformational rigidity and hydrogen-bonding capacity (via the carbonyl group).
  • Physicochemical data : Melting point (143–145°C) and IR peaks (1,730 cm⁻¹ for C=O) suggest higher crystallinity and polarity compared to the target compound.
  • Synthetic yield: 73%, lower than the >95% purity of triazino-indole analogs, possibly due to side reactions in the acetylation step.

Pyrimidin-2-ylsulfanyl Acetamides

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide shares the thioether linkage but uses a simpler pyrimidine core:

  • Structural simplicity: The monocyclic pyrimidine vs. bicyclic pyrimido-pyrimidine may reduce steric hindrance, improving binding to flat enzymatic pockets.
  • Crystallographic data: The crystal structure (Acta Cryst.

Data Tables

Table 2. Spectroscopic Signatures

Compound Class IR Peaks (cm⁻¹) ^1^H-NMR Features (δ, ppm)
Target Compound Not reported Not reported
Pyrido-thieno-pyrimidinone (24) 1,730 (C=O), 1,690 (C=O) 2.10 (COCH₃), 7.37–7.47 (Ar-H)
Triazino-indolyl (23–27) Not reported Not reported

Research Findings and Implications

  • Synthetic Accessibility: Triazino-indolyl derivatives exhibit superior purity (>95%), suggesting optimized protocols compared to pyrido-thieno-pyrimidinones (73% yield) .
  • Substituent Effects : Chloro and methoxy groups on aryl rings provide distinct electronic profiles, with chloro enhancing electrophilicity and methoxy improving solubility .
  • Structural Complexity: Bicyclic cores (pyrimido-pyrimidine, triazino-indole) may improve target affinity but reduce metabolic stability compared to simpler pyrimidine derivatives .

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